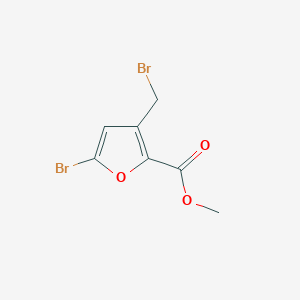

5-Bromo-3-(bromometil)furano-2-carboxilato de metilo

Descripción general

Descripción

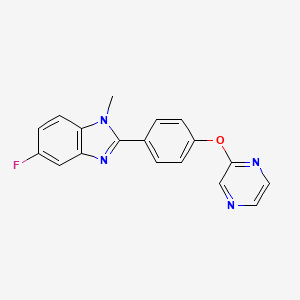

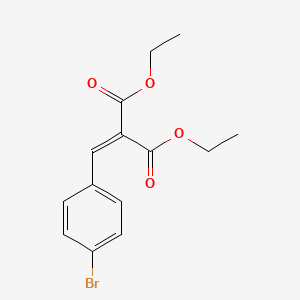

“Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 23268-21-5 . It has a molecular weight of 297.93 . This compound holds immense potential for scientific research. Its versatile nature allows for various applications, ranging from drug synthesis to material science.

Molecular Structure Analysis

The Inchi Code for “Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” is 1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” are not available, it’s worth noting that similar compounds, such as pinacol boronic esters, have been used in various chemical reactions. For instance, they have been used in catalytic protodeboronation paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” has a melting point of 66-67°C .Mecanismo De Acción

The mechanism of action of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is not fully understood. However, it has been proposed that Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.

Biochemical and Physiological Effects:

Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the microtubule network. Additionally, Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been found to have antimicrobial activity against various bacterial strains.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the significant advantages of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is its potential as a chemotherapeutic agent. It has been found to have antitumor activity against various cancer cell lines and could be developed into a new cancer treatment. However, the limitations of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate include its low solubility in water, which makes it challenging to administer orally. Additionally, the toxicity of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has not been fully evaluated, and further research is needed to determine its safety.

Direcciones Futuras

There are several future directions for research on Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate. One direction is to investigate its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy in animal models and its safety profile. Another direction is to explore its antimicrobial activity and potential use as an antibacterial agent. Additionally, research could be conducted to improve the solubility of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate and develop new formulations for oral administration.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

5-Bromo-3-(bromometil)furano-2-carboxilato de metilo: es ampliamente utilizado como intermedio en la síntesis orgánica. Su grupo bromometilo reactivo lo convierte en un bloque de construcción valioso para construir moléculas complejas. Puede sufrir diversas reacciones químicas, incluidas reacciones de acoplamiento, para formar diversos compuestos orgánicos .

Investigación Farmacéutica

Este compuesto se utiliza en la investigación farmacéutica para la síntesis de candidatos a fármacos. Su anillo de furano, un motivo común en las moléculas bioactivas, es particularmente útil para crear farmacóforos que interactúan con los objetivos biológicos .

Ciencia de los Materiales

En la ciencia de los materiales, This compound sirve como precursor para el diseño de nuevos materiales. Los investigadores pueden modificar su estructura para impartir propiedades específicas a los polímeros o recubrimientos, mejorando su rendimiento para diversas aplicaciones .

Propiedades Antioxidantes

Los estudios han demostrado que los derivados de este compuesto exhiben propiedades antioxidantes. Pueden inhibir la generación de especies reactivas de oxígeno, que son subproductos dañinos del metabolismo celular que pueden causar estrés oxidativo .

Química Agrícola

Los derivados del compuesto se exploran por su posible uso en la química agrícola. Podrían usarse para sintetizar nuevos pesticidas o herbicidas, contribuyendo al desarrollo de agroquímicos más efectivos y seguros .

Química Analítica

En la química analítica, This compound se puede utilizar para crear patrones de referencia o reactivos. Estos son esenciales para la medición precisa y el análisis de sustancias químicas en diversas muestras .

Ciencia Ambiental

La investigación sobre el destino ambiental de este compuesto y sus derivados ayuda a comprender su impacto en los ecosistemas. Es crucial para evaluar los riesgos asociados con la liberación de tales productos químicos al medio ambiente .

Síntesis de Derivados de Hidroquinona

También se utiliza en la preparación de bis(2-carbometoxil-5-furílico) éter de hidroquinona, que tiene aplicaciones en la síntesis de polímeros y como posible intermedio para materiales electrónicos orgánicos .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKERSYGGHVWAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(O1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501232685 | |

| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23268-21-5 | |

| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

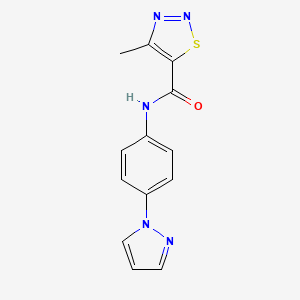

![(E)-3-[6-[1-(2-Chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid](/img/structure/B1654381.png)

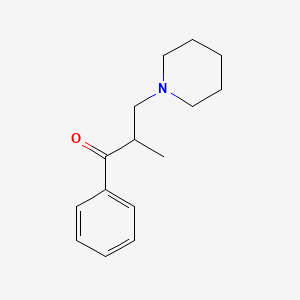

![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)

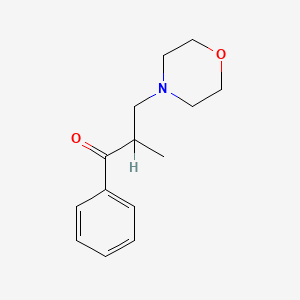

![(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine](/img/structure/B1654385.png)